molecular formula C13H18O3S B1346324 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone CAS No. 898772-90-2

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone

Cat. No.: B1346324
CAS No.: 898772-90-2
M. Wt: 254.35 g/mol
InChI Key: RFYSZSJLOALDQG-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone is an organic compound that features a dioxolane ring attached to a thienyl group and a 1-methylbutyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization of an aldehyde or ketone with ethylene glycol The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and organometallic reagents

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone moiety, converting it to the corresponding alcohol.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate ring-opening reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and thienyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylpropyl ketone
  • 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylbutyl ketone
  • 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylpentyl ketone

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the dioxolane ring provides stability and reactivity, while the thienyl group contributes to its aromatic character. The 1-methylbutyl ketone moiety adds to its versatility in synthetic applications.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-3-4-9(2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSZSJLOALDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641911
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-90-2
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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